2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group linked to an indole moiety, which is further substituted with a fluoro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the fluoro group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound has a similar indole structure but with different substituents, leading to variations in biological activity.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound lacks the acetyl group, which may affect its chemical reactivity and biological properties.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position of the indole ring, which can influence their chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17FN2O2/c1-12(23)15-4-2-3-5-16(15)19(24)21-9-8-13-11-22-18-7-6-14(20)10-17(13)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,24) |
InChI Key |
WSKNOQNHCQNQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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